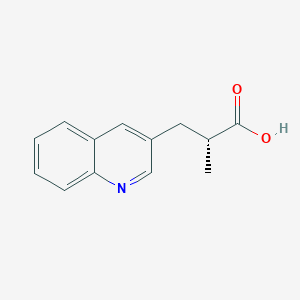

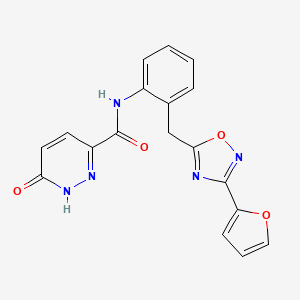

3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one" is a molecule that likely contains a furan moiety linked to an amino group, which is further connected to a pyrrolidinone structure with a methyl group substitution. This type of compound could be of interest due to the biological activities associated with furan and pyrrolidine derivatives, such as their potential use in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of furan and pyrrole derivatives can be achieved through various methods. One approach is the copper-catalyzed heterocyclodehydration of 3-yne-1,2-diols and 1-amino-3-yn-2-ol derivatives, which can yield substituted furans and pyrroles under mild conditions. This method has been shown to produce good to high yields and can be further optimized by adding water and CO2 to improve the yields of 3-acylpyrroles . Another synthetic route involves the ring-enlargement reactions of furan-derived donor-acceptor cyclopropanes, leading to symmetric and unsymmetric bispyrroles .

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" can be analyzed using techniques such as X-ray diffraction and DFT calculations. These methods provide insights into the crystal structure, geometrical parameters, and electronic properties of the molecules. For instance, a related phthalide derivative was found to crystallize in a monoclinic space group with specific unit-cell parameters, and its geometrical and electronic parameters were in good agreement with theoretical calculations .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, furan-2-ylmethylene thiazolidinediones have been identified as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), with key pharmacophore features for potency and selectivity being identified through structure-based design and X-ray crystallography . Additionally, the chemical properties of furazan derivatives have been scrutinized, revealing the potential for acylation, oxidation, and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and pyrrole derivatives can be influenced by their molecular structure. For instance, the presence of electron-deficient substituents on the furan ring can affect the regiochemistry of cycloaddition reactions, as observed in the synthesis of a novel spiropyrrolidine library . Furthermore, the solid-state structure of a nitro-substituted furan derivative was determined using X-ray powder diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis, highlighting the importance of these interactions in the molecular packing .

Applications De Recherche Scientifique

Anticancer Research

Research has identified compounds structurally related to "3-((Furan-2-ylmethyl)amino)-1-methylpyrrolidin-2-one" with significant anticancer properties. For instance, a study by Janecki et al. (2005) synthesized a series of α-alkylidene-γ-lactones and lactams, showing high cytotoxic activity against leukemia cells, highlighting the potential of these compounds in cancer therapy (Janecki, Blaszczyk, Studzian, Janecka, Krajewska, & Różalski, 2005). Another investigation by Uwabagira and Sarojini (2019) found that certain derivatives demonstrated in vitro anti-breast cancer activity, suggesting their utility in targeting specific cancer types (Uwabagira & Sarojini, 2019).

DNA Interaction and Molecular Recognition

Compounds inspired by "this compound" have been explored for their ability to interact with DNA. Muzikar et al. (2011) incorporated a furan amino acid into the scaffold of a DNA-binding hairpin polyamide, demonstrating excellent stabilization of duplex DNA and discrimination of noncognate sequences. This highlights the role of such compounds in designing selective DNA-binding agents (Muzikar, Meier, Gubler, Raskatov, & Dervan, 2011).

Enzymatic Inhibition

Research by Westaway et al. (2016) identified derivatives as inhibitors of the KDM4 and KDM5 families of histone lysine demethylases, important for regulating gene expression. These compounds showed potent inhibition and selectivity, underscoring their potential as therapeutic agents targeting epigenetic modifications (Westaway et al., 2016).

Material Science

In the field of material science, compounds based on "this compound" have been synthesized for use as insensitive energetic materials. Yu et al. (2017) synthesized derivatives that were characterized by good thermal stability and insensitivity towards impact and friction, indicating their potential in safer energetic materials (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Propriétés

IUPAC Name |

3-(furan-2-ylmethylamino)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h2-3,6,9,11H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNKDKOFXQFPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)

![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)

![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)

![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)

![1,3-Diethyl 2-{[(2-benzoyl-4-chlorophenyl)amino]methylidene}propanedioate](/img/structure/B2502554.png)

![4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)butanamide](/img/structure/B2502558.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)